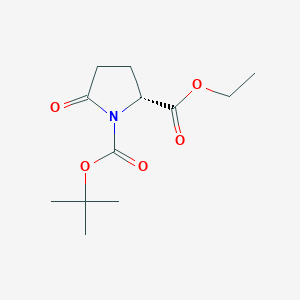

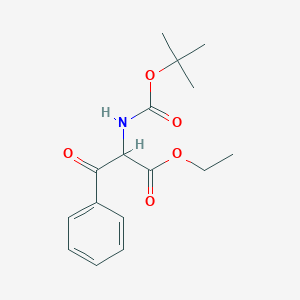

1-Boc-D-吡咯谷氨酸乙酯

描述

Stereoselective Reactions Analysis

The study of stereoselective reactions involving lithium enolates derived from N-Boc protected pyroglutamic esters has shown that these compounds can react with electrophiles to yield products without losing the integrity of the chiral center. Specifically, when benzyl bromides are used as electrophiles, the reaction is stereospecific, leading exclusively to the trans isomer. This indicates a high level of control over the stereochemistry of the reaction, which is crucial for the synthesis of enantiomerically pure compounds. However, when other reactive electrophiles are introduced, a 2:1 trans/cis diastereomeric mixture is obtained, regardless of the steric bulk of the ester group. This suggests that while the reaction is stereoselective, the degree of selectivity can vary depending on the nature of the electrophile used .

Enzymatic Interaction with Pyroglutamic Esters

The interaction of pyroglutamic esters with enzymes has been explored through the purification and characterization of bovine brain pyroglutamyl aminopeptidase type-1 (PAP-I). This enzyme is capable of cleaving the pyroglutamic acid residue from the amino terminus of various neuropeptides. The study found that PAP-I requires a reducing agent for activity and is strongly inhibited by transition metal ions, sulphydryl-blocking agents, and pyroglutamate analogs. The enzyme shows a broad substrate specificity, excluding substrates that begin with a pGlu-Pro bond. These findings are significant as they provide insight into the biochemical pathways involving pyroglutamic esters and their potential regulation or inhibition, which could be relevant for understanding the metabolism of neuropeptides and designing inhibitors for therapeutic purposes .

Regioselective Ring Opening Analysis

The regioselective ring opening of chiral N-Boc protected pyroglutamate and pyroaminoadipate ethyl esters has been investigated, revealing that these compounds can be converted into mixed diesters, ω-amide, and ω-thioesters under neutral or basic conditions. The use of KCN as a catalyst under neutral conditions, with the assistance of ultrasound, accelerates the reaction, while basic conditions further shorten reaction times. Importantly, these reactions preserve the chirality of the α-amino acid and do not result in transesterification of the α-ester. This study provides valuable information on the chemical behavior of N-Boc protected pyroglutamate esters and their potential applications in the synthesis of complex molecules where the preservation of chirality is essential .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Boc-D-Pyroglutamic acid ethyl ester, the studies do imply certain properties based on the reactions described. For instance, the stability of the chiral center during reactions suggests that the compound has a robust molecular structure that resists racemization. The ability to undergo regioselective ring opening without transesterification indicates that the ester groups in the molecule have different reactivity profiles, which could be exploited in synthetic chemistry. Additionally, the interaction with PAP-I suggests that the compound may have biological relevance, potentially as a substrate or inhibitor of this enzyme. These properties are crucial for understanding the compound's behavior in various chemical and biological contexts.

科学研究应用

合成和化学应用

1-Boc-D-吡咯谷氨酸乙酯在有机合成领域发挥着重要作用。它被用作各种化学反应中的起始原料或中间体。例如,它被用于制备 4-羟基吡咯谷氨酸。这是通过氧化 N-Boc-4-甲硅烷基氧基和 4-乙酰氧基脯氨酸甲酯实现的,从而高产率地生产 N-Boc-4-甲硅烷基氧基和 4-乙酰氧基吡咯谷氨酸衍生物 (Zhang, Schmitt, & Jiang, 2001)。

另一个例子是它在与锂烯醇盐的立体选择性反应中的应用。这些反应在不使手性中心差向异构化的情况下产生良好的收率,证明了它在立体定向合成工艺中的效用 (Ezquerra 等人,1993)。

构象受限的多环类似物

1-Boc-D-吡咯谷氨酸乙酯在合成功能多样且构象受限的脯氨酸和脯氨醇多环类似物中发挥着重要作用。这些化合物具有有趣的拓扑结构,并且衍生自 N-Boc-1-吡咯谷氨酸甲酯与各种苄基卤代物的烷基化 (Hanessian 等人,2003)。

非蛋白氨基酸和天然产物的合成

N-保护-L-吡咯谷氨酸酯,包括 1-Boc-D-吡咯谷氨酸乙酯,是合成非蛋白氨基酸和天然产物的重要底物。它们被用于从吡咯谷氨酸酯直接合成这些化合物 (Jain, 2001)。

在肽模拟物设计中

1-Boc-D-吡咯谷氨酸乙酯还在肽模拟物设计中得到应用。它用于 N-Cbz 和 N-Boc 谷氨酸酯衍生的二阴离子在 C-4 位的立体选择性反烯丙基化反应。这证明了它在设计类肽结构中的潜在效用 (Hanessian & Margarita, 1998)。

荧光猝灭研究

在荧光研究中,1-Boc-D-吡咯谷氨酸乙酯已被用于制备和表征荧光标记化合物。这一应用对于理解弱分子相互作用和电子转移过程至关重要 (Aich & Kraatz, 1999)。

作用机制

Target of Action

1-Boc-D-Pyroglutamic acid ethyl ester is a Boc-protected Pyroglutamic acid derivative

Mode of Action

It is known that this compound is a boc-protected pyroglutamic acid derivative . This suggests that it may be used in the synthesis of other compounds or agents, possibly through deprotection of the Boc group.

Pharmacokinetics

Its molecular weight of 25728 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a Boc-protected Pyroglutamic acid derivative, it may be used in the synthesis of other compounds or agents .

Action Environment

It is recommended to store the compound at -20°c for long-term storage .

安全和危害

未来方向

属性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWWGFSJHCFVOW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356252 | |

| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144978-35-8 | |

| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

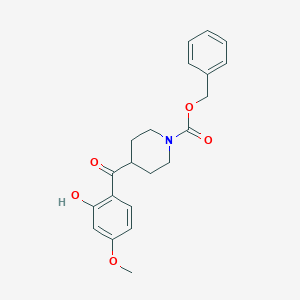

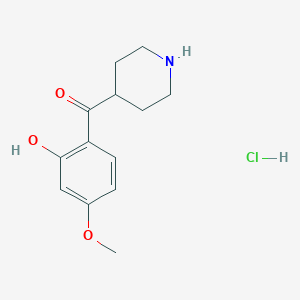

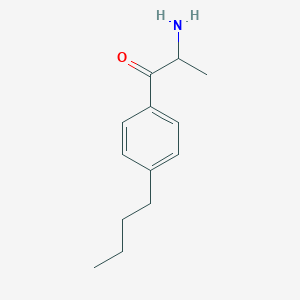

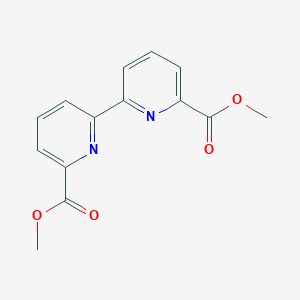

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)

![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)